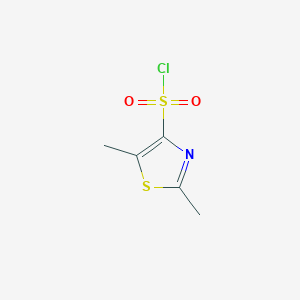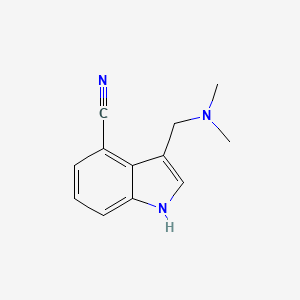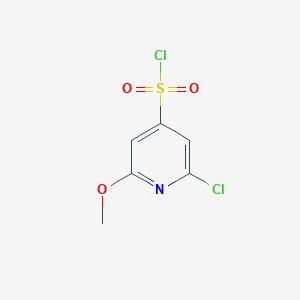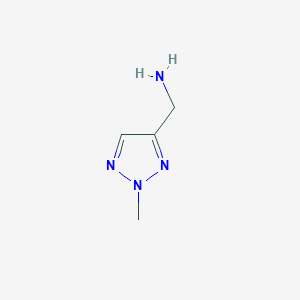
3-シクロプロピル-4-フルオロベンズアルデヒド
概要
説明
3-Cyclopropyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a cyclopropyl group at the third position and a fluorine atom at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
3-Cyclopropyl-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
Without specific information on 3-Cyclopropyl-4-fluorobenzaldehyde, it’s difficult to describe its exact mode of action. The aldehyde group in benzaldehyde derivatives can undergo a variety of reactions, including nucleophilic addition and oxidation .
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions and pathways due to the reactivity of the aldehyde group .
Result of Action
Without specific studies on 3-Cyclopropyl-4-fluorobenzaldehyde, it’s difficult to describe the exact molecular and cellular effects of its action. The reactivity of the aldehyde group can lead to various potential effects, depending on the biological targets it interacts with .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the electrophilic substitution of a fluorobenzaldehyde derivative with a cyclopropyl group. For instance, starting from 4-fluorobenzaldehyde, the compound can be synthesized by reacting it with cyclopropylmagnesium bromide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropyl-4-fluorobenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Cyclopropyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-Cyclopropyl-4-fluorobenzoic acid.
Reduction: 3-Cyclopropyl-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-Fluorobenzaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylbenzaldehyde: Lacks the fluorine atom, which affects its electronic properties.
3-Fluorobenzaldehyde: Similar to 4-fluorobenzaldehyde but with the fluorine atom at a different position.
Uniqueness
3-Cyclopropyl-4-fluorobenzaldehyde is unique due to the combination of the cyclopropyl group and the fluorine atom on the benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)

![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
